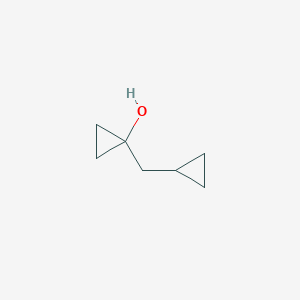
1-(2-(Trifluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trifluoromethoxy)phenyl]propan-2-one is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethoxy)phenyl]propan-2-one typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the formation of the propan-2-one structure. Common synthetic routes include:
Aromatic Coupling Reactions: These reactions involve the coupling of a trifluoromethoxy-substituted aromatic compound with a suitable precursor to form the desired product.
Radical Trifluoromethylation: This method employs radical intermediates to introduce the trifluoromethoxy group onto the aromatic ring.
Nucleophilic and Electrophilic Trifluoromethylation: These reactions utilize nucleophilic or electrophilic reagents to achieve the trifluoromethylation of the aromatic ring.
Industrial Production Methods: Industrial production of 1-[2-(trifluoromethoxy)phenyl]propan-2-one often involves large-scale implementation of the aforementioned synthetic routes, optimized for yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethoxy)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethoxy-substituted carboxylic acids, secondary alcohols, and various substituted aromatic compounds .
Scientific Research Applications
1-[2-(Trifluoromethoxy)phenyl]propan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(trifluoromethoxy)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
1-(4-(Trifluoromethoxy)phenyl)propan-2-one: This compound has a similar structure but with the trifluoromethoxy group in a different position on the phenyl ring.
Uniqueness: 1-[2-(Trifluoromethoxy)phenyl]propan-2-one is unique due to its specific trifluoromethoxy substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)6-8-4-2-3-5-9(8)15-10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
CASHVSIYNUQQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



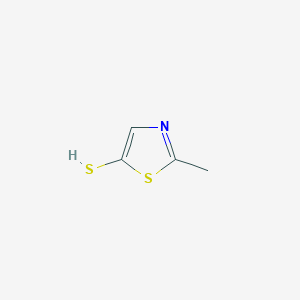
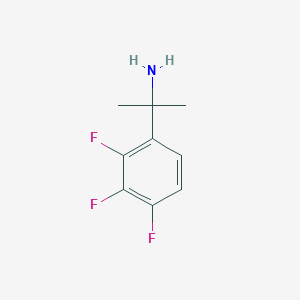
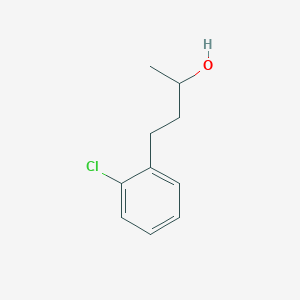
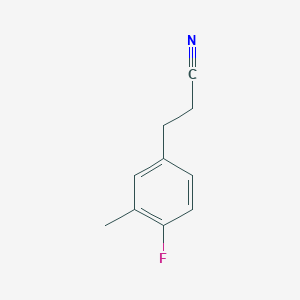
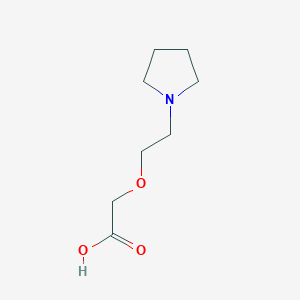
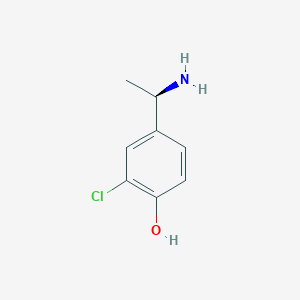
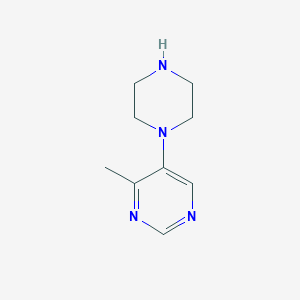
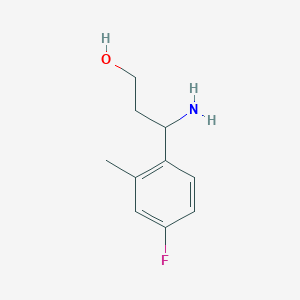
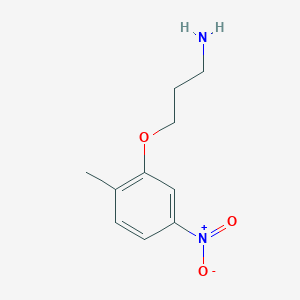

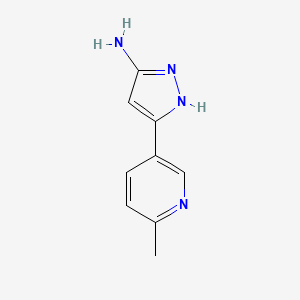
![(r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13606441.png)
